Cyclobutaneacetic acid, 2-acetyl- is a chemical compound with the molecular formula and a molecular weight of approximately 156.18 g/mol. This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (). It is also categorized under cyclobutane derivatives, which are cyclic compounds containing a four-membered carbon ring. The compound is known for its potential applications in organic synthesis and as a building block in various chemical processes.
Cyclobutaneacetic acid, 2-acetyl- can be synthesized through several methods, primarily involving the acetylation of cyclobutane derivatives. One common approach includes:
The synthesis typically requires careful control of temperature and reaction time to ensure high yield and purity. High-performance liquid chromatography (HPLC) may be employed for the purification of the final product, ensuring that any unreacted starting materials or by-products are removed effectively .
The molecular structure of cyclobutaneacetic acid, 2-acetyl- features a four-membered cyclobutane ring with an acetic acid moiety attached. The structural representation can be expressed using SMILES notation as CC(=O)[C@@H]1C[C@H](CC(=O)O)C1(C)C, indicating the stereochemistry around the chiral centers .
Cyclobutaneacetic acid, 2-acetyl- participates in various chemical reactions typical for carboxylic acids and ketones:
The reactivity is influenced by the steric hindrance introduced by the cyclobutane ring, which can affect reaction rates and mechanisms. For instance, esterification may require elevated temperatures or prolonged reaction times compared to linear carboxylic acids due to the ring strain .
The mechanism of action for cyclobutaneacetic acid, 2-acetyl- primarily revolves around its function as an intermediate in organic synthesis. In esterification reactions, for example:
The presence of both ketone and carboxylic acid functionalities allows for diverse reactivity patterns, making it a versatile compound in synthetic organic chemistry .
| Property | Value |
|---|---|
| Molecular Weight | 156.18 g/mol |
| Boiling Point | ~210 °C |
| Melting Point | < Room Temperature |
| Solubility | Soluble in ethanol |
Cyclobutaneacetic acid, 2-acetyl-, serves several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: